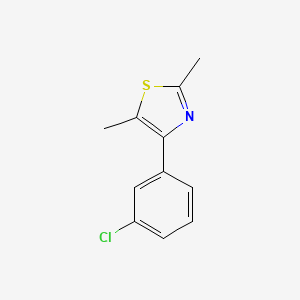

4-(3-Chlorophenyl)-2,5-dimethylthiazole

CAS No.: 881384-80-1

Cat. No.: VC2989932

Molecular Formula: C11H10ClNS

Molecular Weight: 223.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881384-80-1 |

|---|---|

| Molecular Formula | C11H10ClNS |

| Molecular Weight | 223.72 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole |

| Standard InChI | InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 |

| Standard InChI Key | ZXNNPFPQIPWFJG-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Properties

4-(3-Chlorophenyl)-2,5-dimethylthiazole (CAS No. 881384-80-1) is a thiazole derivative with a molecular formula of C11H10ClNS and a molecular weight of 223.726 g/mol . The compound consists of a five-membered thiazole ring bearing methyl substituents at positions 2 and 5, with a 3-chlorophenyl group attached at position 4. This arrangement creates a molecule with specific electronic and steric properties that contribute to its chemical reactivity and biological potential.

The basic physicochemical properties of 4-(3-Chlorophenyl)-2,5-dimethylthiazole are summarized in Table 1:

| Property | Value |

|---|---|

| Chemical Name | 4-(3-Chlorophenyl)-2,5-dimethylthiazole |

| CAS Number | 881384-80-1 |

| Molecular Formula | C11H10ClNS |

| Molecular Weight | 223.726 g/mol |

| Structure Class | Substituted thiazole |

| IUPAC Name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole |

The thiazole ring is an aromatic heterocycle containing nitrogen and sulfur atoms, which contributes significantly to the compound's electronic properties. The presence of the 3-chlorophenyl substituent at position 4 introduces additional reactivity patterns and influences the compound's lipophilicity and biological interactions.

The synthesis of 4-(3-Chlorophenyl)-2,5-dimethylthiazole can be achieved through various synthetic routes, with a reported reference yield of 76.0% according to available literature . One documented approach involves using 2-bromo-3'-chloropropiophenone as a key intermediate in the synthesis pathway .

Traditional methods for synthesizing substituted thiazoles typically involve cyclocondensation reactions. For thiazole derivatives similar to our target compound, several synthetic approaches have been reported in the literature. These methods often involve the reaction of α-haloketones with appropriate thiourea derivatives or thioamides under suitable reaction conditions.

A generalized synthesis pathway for 4-(3-Chlorophenyl)-2,5-dimethylthiazole might involve:

-

Preparation of an appropriate α-bromoketone derived from 3-chloroacetophenone

-

Reaction with a thioamide or similar sulfur-containing reagent

-

Cyclization to form the thiazole ring system

-

Purification to obtain the final product

Similar synthetic approaches have been documented for related thiazole derivatives with various substituents, as evidenced in several research reports on thiazole chemistry .

Biological Activities and Structure-Activity Relationships

While specific biological activity data for 4-(3-Chlorophenyl)-2,5-dimethylthiazole is limited in the available literature, insights can be gained from the biological properties of structurally related thiazole derivatives. The thiazole scaffold is known to possess diverse biological activities, making compounds containing this moiety particularly interesting for medicinal chemistry research.

Antimicrobial Activity

Thiazole derivatives have consistently demonstrated antimicrobial activities against various pathogens. Structure-activity relationship studies have revealed that the nature and position of substituents on the thiazole ring and attached phenyl groups significantly influence antimicrobial efficacy .

Studies on similar compounds have shown that halogen-substituted derivatives often exhibit enhanced antimicrobial properties. For example, research on thiazolidin-4-ones has demonstrated that "electron-withdrawing groups (Cl/NO2) and -donating groups at the para position possess moderate to promising antimicrobial potential" . The position of the chlorine atom on the phenyl ring appears to be particularly important, with meta-substituted derivatives like 4-(3-Chlorophenyl)-2,5-dimethylthiazole potentially offering distinct antimicrobial profiles.

Antioxidant Activity

Thiazole derivatives have also been evaluated for their antioxidant potential using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Research on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives has shown that the presence of specific substituents, particularly electron-donating groups at particular positions, can enhance antioxidant activity .

Table 2 summarizes potential biological activities of thiazole derivatives related to 4-(3-Chlorophenyl)-2,5-dimethylthiazole:

| Biological Activity | Observed in Related Structures | Key Structural Features |

|---|---|---|

| Anticancer | Yes | Thiazole core with specific substituents |

| Antimicrobial | Yes | Halogen substitution (particularly chlorine) |

| Antioxidant | Yes | Electron-donating and withdrawing groups |

| Anti-inflammatory | Yes | Thiazole scaffold with aromatic substituents |

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for the rational design of new bioactive compounds. For thiazole derivatives, several structural features appear to influence biological activity:

-

Position of substituents: The position of substituents on both the thiazole ring and attached phenyl groups significantly affects biological activity. Studies have shown that "the displacement of the fluoro substituent from position 3 of the aromatic ring at position 4 led to a relevant reduction in efficiency" , suggesting that meta-substitution (as in 4-(3-Chlorophenyl)-2,5-dimethylthiazole) might be advantageous for certain activities.

-

Nature of substituents: The electronic properties of substituents (electron-donating vs. electron-withdrawing) influence the compound's interaction with biological targets. Research has shown that "para-substituted halogen and hydroxy derivatives have remarkable potential against the MCF-7 cancer cell line and antioxidant potential" .

-

Thiazole core modifications: The substitution pattern on the thiazole ring itself, such as the methyl groups at positions 2 and 5 in 4-(3-Chlorophenyl)-2,5-dimethylthiazole, affects the electronic distribution and potentially the biological activity of the compound.

These structure-activity relationships suggest that 4-(3-Chlorophenyl)-2,5-dimethylthiazole may possess unique biological properties due to its specific substitution pattern, particularly the meta-chloro substitution on the phenyl ring and the dimethyl substitution on the thiazole core.

Analytical Methods and Characterization

The characterization of 4-(3-Chlorophenyl)-2,5-dimethylthiazole typically involves various analytical techniques. Similar thiazole derivatives have been characterized using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are commonly used to confirm the structure of thiazole derivatives . For compounds similar to 4-(3-Chlorophenyl)-2,5-dimethylthiazole, characteristic signals for the methyl groups at positions 2 and 5 of the thiazole ring and the aromatic protons of the chlorophenyl group would be expected.

-

Mass Spectrometry: MS analysis provides information about the molecular weight and fragmentation pattern, which are useful for structure confirmation .

-

Infrared Spectroscopy: IR spectroscopy helps identify functional groups and confirms the thiazole ring structure.

-

X-ray Crystallography: For definitive structural confirmation, X-ray crystallography may be employed if suitable crystals can be obtained.

Applications and Research Perspectives

Based on the structural features and potential biological activities of 4-(3-Chlorophenyl)-2,5-dimethylthiazole, several applications and research directions can be identified:

Medicinal Chemistry Applications

The compound may serve as a lead structure for developing new therapeutic agents, particularly in areas where thiazole derivatives have shown promise:

-

Anticancer agents: Given the cytotoxic properties observed in related thiazole derivatives, 4-(3-Chlorophenyl)-2,5-dimethylthiazole could be investigated for potential anticancer activity, especially against specific cancer cell lines like MCF-7 (breast cancer) .

-

Antimicrobial development: The compound could be explored for activity against bacterial and fungal pathogens, potentially addressing the growing challenge of antimicrobial resistance .

-

Anti-inflammatory medications: The anti-inflammatory potential of thiazole derivatives suggests possible applications in this therapeutic area .

Future Research Directions

Several research avenues could further elucidate the properties and potential of 4-(3-Chlorophenyl)-2,5-dimethylthiazole:

-

Comprehensive biological screening: Systematic evaluation against a range of biological targets to identify specific activities and mechanisms of action.

-

Synthesis of structural analogs: Preparation of compounds with modifications to the core structure to establish more detailed structure-activity relationships.

-

Computational studies: Molecular modeling and docking studies to predict interactions with potential biological targets.

-

Formulation studies: Investigation of delivery systems to enhance the bioavailability and efficacy of the compound for potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume